molecular formula C8H8FNO4 B12845121 (1R,5R,6R)-2-Amino-6-Fluorobicyclo[3.1.0]Hex-3-Ene-2,6-Dicarboxylic Acid

(1R,5R,6R)-2-Amino-6-Fluorobicyclo[3.1.0]Hex-3-Ene-2,6-Dicarboxylic Acid

Cat. No.: B12845121
M. Wt: 201.15 g/mol
InChI Key: HBVOWXVNVBVJNT-UTRQUVEASA-N
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Description

(1R,5R,6R)-2-Amino-6-Fluorobicyclo[310]Hex-3-Ene-2,6-Dicarboxylic Acid is a bicyclic amino acid derivative with a unique structure that includes a fluorine atom and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R,6R)-2-Amino-6-Fluorobicyclo[3.1.0]Hex-3-Ene-2,6-Dicarboxylic Acid typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure, followed by the introduction of the fluorine atom and the amino group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(1R,5R,6R)-2-Amino-6-Fluorobicyclo[3.1.0]Hex-3-Ene-2,6-Dicarboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acids to alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (1R,5R,6R)-2-Amino-6-Fluorobicyclo[310]Hex-3-Ene-2,6-Dicarboxylic Acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its distinct functional groups. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.

Medicine

In medicine, (1R,5R,6R)-2-Amino-6-Fluorobicyclo[3.1.0]Hex-3-Ene-2,6-Dicarboxylic Acid has potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity is beneficial.

Industry

In industrial applications, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance, making them suitable for advanced technological applications.

Mechanism of Action

The mechanism of action of (1R,5R,6R)-2-Amino-6-Fluorobicyclo[3.1.0]Hex-3-Ene-2,6-Dicarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound effective in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,5R,6R)-2-Amino-6-Fluorobicyclo[3.1.0]Hex-3-Ene-2,6-Dicarboxylic Acid apart from these similar compounds is its unique bicyclic structure and the presence of both an amino group and a fluorine atom. This combination of features provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H8FNO4

Molecular Weight

201.15 g/mol

IUPAC Name

(1R,5R,6R)-2-amino-6-fluorobicyclo[3.1.0]hex-3-ene-2,6-dicarboxylic acid

InChI

InChI=1S/C8H8FNO4/c9-8(6(13)14)3-1-2-7(10,4(3)8)5(11)12/h1-4H,10H2,(H,11,12)(H,13,14)/t3-,4-,7?,8-/m1/s1

InChI Key

HBVOWXVNVBVJNT-UTRQUVEASA-N

Isomeric SMILES

C1=CC([C@H]2[C@@H]1[C@@]2(C(=O)O)F)(C(=O)O)N

Canonical SMILES

C1=CC(C2C1C2(C(=O)O)F)(C(=O)O)N

Origin of Product

United States

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